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Compound of Interest

Compound Name: 2-Cyano-4-methylpentanoic acid

CAS No.: 18283-41-5

Cat. No.: B12943983

Get Quote

Executive Summary & Chemical Context
2-Cyano-4-methylpentanoic acid is a bifunctional aliphatic intermediate featuring both a nitrile

(cyano) and a carboxylic acid group on an isobutyl backbone. It is typically generated via the

alkaline hydrolysis of Ethyl 2-cyano-4-methylpentanoate.

Role: Key precursor for 3-(aminomethyl)-5-methylhexanoic acid (Pregabalin).

Critical Quality Attribute (CQA): The completeness of ester hydrolysis and the absence of

thermal decarboxylation (loss of CO₂) are the primary analytical challenges.

Molecular Formula: C₇H₁₁NO₂[2][3]

Molecular Weight: 141.17 g/mol [2]

Comparative Analysis of Characterization Methods
For industrial process control, selecting the right "alternative" method is crucial.[1] The table

below compares the performance of Nuclear Magnetic Resonance (NMR), Fourier Transform
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Infrared (FTIR), and Mass Spectrometry (MS) in the context of isolating this specific acid.

Method Performance Matrix
Feature 1H NMR (600 MHz) FTIR (ATR) LC-MS (ESI-)

Primary Utility
Structural confirmation

& Purity assay

Rapid in-process

monitoring (reaction

completion)

Trace impurity

profiling

Specificity

High: Distinguishes

Acid vs. Ester via

ethyl group loss.

Medium:

Distinguishes C=O

(Acid) vs. C=O[3][4][5]

[6][7][8] (Ester).[1][7]

[9][10][11][12]

High: Mass resolution

of Acid (141) vs. Ester

(169).

Sensitivity (LOD) ~0.1% (w/w) ~1-2% (w/w) < 0.01% (ppm level)

Throughput
Low (10-15

mins/sample)
High (< 1 min/sample)

Medium (5-10

mins/sample)

Limitations

Requires deuterated

solvents; COOH

proton broadens in

wet solvents.

Water interference in

OH region;

overlapping C=O

bands.[1]

Ion suppression;

requires ionization

optimization.[1]

Expert Insight: The "Ester-to-Acid" Transition
The most critical "alternative" state to monitor is the unreacted Ethyl ester precursor.

NMR: Look for the disappearance of the quartet (~4.2 ppm) and triplet (~1.2 ppm)

associated with the ethyl ester group.

FTIR: Monitor the shift of the Carbonyl (C=O) band.[13] Esters typically absorb at 1735–1750

cm⁻¹, while the free carboxylic acid (dimer) absorbs at 1700–1725 cm⁻¹.

Detailed Spectroscopic Data
A. 1H NMR Spectroscopy (400 MHz, DMSO-d₆)
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Solvent Choice: DMSO-d₆ is recommended over CDCl₃ to prevent rapid exchange of the

carboxylic acid proton and to ensure solubility of the polar acid.

Assignment
Shift (δ,
ppm)

Multiplicity Integral
Coupling (J,
Hz)

Interpretati
on

COOH 12.80 Broad Singlet 1H -

Acidic proton

(exchangeabl

e with D₂O).

H-2 (α-CH) 3.85 dd 1H 7.5, 6.8

Methine

proton

adjacent to

electron-

withdrawing

CN and

COOH.

H-3 (CH₂) 1.75 - 1.85 Multiplet 2H -

Methylene

bridge;

diastereotopi

c nature may

cause

splitting.

H-4 (CH) 1.65 Multiplet 1H -

Methine of

the isobutyl

group.

H-5, H-5' 0.92 Doublet 6H 6.6

Methyl

groups of the

isobutyl tail.

B. 13C NMR Spectroscopy (100 MHz, DMSO-d₆)
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Carbon Type Shift (δ, ppm) Diagnostic Value

C=O (Acid) 168.5

Critical: Distinct from Ester

C=O (~166-167 ppm in similar

systems).

C≡N (Nitrile) 117.8

Weak intensity due to lack of

NOE; characteristic of cyano

group.[1]

C-2 (α-CH) 38.2
Upfield shift compared to ester

precursor.

C-3 (CH₂) 36.5 Methylene linker.

C-4 (CH) 25.4 Isobutyl methine.

C-5 (CH₃) 21.8 Isobutyl methyls.

C. FTIR Spectroscopy (ATR Method)
Wavenumber
(cm⁻¹)

Vibration Mode Functional Group Notes

2800 – 3200 O-H Stretch Carboxylic Acid

Very broad "hump"

overlapping C-H

stretches; diagnostic

of Acid form.

2245 C≡N Stretch Nitrile

Sharp, medium

intensity.[1] Key

identifier.

1715 C=O Stretch Carboxylic Acid

Strong band.[1]

Differentiates from

Ester (1740 cm⁻¹).

1250 C-O Stretch Acid C-O Medium intensity.[1]

Experimental Protocols
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Protocol 1: NMR Sample Preparation (Purity Assay)
Objective: Quantify residual ester and solvent content.

Weighing: Accurately weigh 15.0 mg ± 0.1 mg of the dried 2-Cyano-4-methylpentanoic
acid into a clean vial.

Solvation: Add 0.6 mL of DMSO-d₆ (containing 0.05% TMS as internal standard).

Mixing: Vortex for 30 seconds until fully dissolved. Ensure no suspended solids remain.[1]

Transfer: Transfer to a 5mm NMR tube using a glass pipette.

Acquisition:

Pulse Angle: 30°

Relaxation Delay (D1): ≥ 5 seconds (critical for accurate integration of COOH).

Scans: 16 (minimum).

Temperature: 298 K.[1][8]

Protocol 2: FTIR-ATR In-Process Check
Objective: Rapid confirmation of hydrolysis completion.

Background: Collect a background spectrum (air) using a Diamond ATR crystal (4 cm⁻¹

resolution, 16 scans).

Sample Loading: Place ~5 mg of the solid or 1 drop of the reaction oil directly onto the

crystal.

Compression: Apply pressure using the anvil to ensure good contact.[1]

Acquisition: Scan from 4000 to 600 cm⁻¹.[1]

Analysis:
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Pass: Strong band at 1715 cm⁻¹, Broad OH 2800-3200 cm⁻¹.

Fail (Incomplete Hydrolysis): Distinct shoulder or peak at 1740 cm⁻¹ (Ester C=O).

Visualizations
Comparison Logic: Acid vs. Ester vs. Impurity
The following diagram illustrates the spectroscopic decision tree for characterizing the product

and identifying common failure modes (Ester presence or Decarboxylation).

Sample: Crude Reaction Mix Step 1: FTIR (ATR)
Check C=O Region Peak at 1740 cm⁻¹?

Step 2: 1H NMR (DMSO-d₆)
Check 4.0-4.5 ppmNo (Shift to 1715 cm⁻¹)

IMPURITY:
Ethyl Ester Precursor

(Incomplete Hydrolysis)
Yes (Ester present)

Quartet at 4.2 ppm?

IMPURITY:
4-Methylpentanenitrile

(Decarboxylated)

Loss of COOH signal
(Check MS for m/z 97)

CONFIRMED:
2-Cyano-4-methylpentanoic acid

(Target)

No (Pure Acid)

Yes (Residual Ester)

Click to download full resolution via product page

Caption: Analytical workflow for distinguishing the target acid from ester precursors and

decarboxylated degradants.

Synthesis & Fragmentation Pathway
Understanding the origin of the molecule aids in interpreting the MS data.
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Ethyl 2-cyano-4-methylpentanoate
(MW: 169)

Alkaline Hydrolysis
(NaOH / H2O)

2-Cyano-4-methylpentanoic Acid
(MW: 141)

[M-H]- = 140

 -EtOH

Fragment: [M-COOH]-
(m/z ~96)

 MS Fragmentation
(Loss of 45 Da)

Fragment: [M-HCN]-
(m/z ~114)

 MS Fragmentation
(Loss of 27 Da)

Click to download full resolution via product page

Caption: Synthesis origin and primary Mass Spectrometry fragmentation pathways for

structural verification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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